Cas no 70438-17-4 (3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one)

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one structure
70438-17-4 structure
商品名:3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one
CAS番号:70438-17-4
MF:C11H6NO2SCl
メガワット:251.68884
CID:1092340
PubChem ID:12581868

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one 化学的及び物理的性質

名前と識別子

    • 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one
    • 1-chloro-5H-thieno[3,4-b][1,5]benzoxazepin-4-one
    • 3-chloro-thieno[3,4-b][1,5]benzoxazepin-10(9H)-one
    • 70438-17-4
    • 3-Chlorothieno[3,4-b][1,5]benzoxazepin-10(9H)-one
    • HCMFUSRNTCUITN-UHFFFAOYSA-N
    • SCHEMBL11506134
    • インチ: InChI=1S/C11H6ClNO2S/c12-10-9-6(5-16-10)11(14)13-7-3-1-2-4-8(7)15-9/h1-5H,(H,13,14)
    • InChIKey: HCMFUSRNTCUITN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C2C(C(NC3=CC=CC=C3O2)=O)=CS1

計算された属性

  • せいみつぶんしりょう: 250.9807773g/mol
  • どういたいしつりょう: 250.9807773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD11069602-1g
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one
70438-17-4 95+%
1g
$762 2024-07-18
Alichem
A019098406-1g
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one
70438-17-4 95%
1g
$675.80 2023-09-01

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one 関連文献

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-oneに関する追加情報

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one: A Comprehensive Overview

The compound 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one (CAS No. 70438-17-4) is a highly specialized organic molecule with a unique structural composition that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in drug discovery and advanced materials. The benzo[b]thieno[3,4-f][1,4]oxazepin core structure is particularly intriguing due to its complex aromatic system and functional groups that can be tailored for specific applications.

Recent studies have highlighted the potential of 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one in the development of novel therapeutic agents. Researchers have explored its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), which are critical in various disease pathways. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding underscores its potential as a lead compound in anticancer drug development.

In addition to its pharmacological applications, 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one has shown promise in the realm of materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. A 2022 study in *Advanced Materials* reported that this compound can significantly enhance the efficiency of OLEDs by improving charge transport properties. This dual functionality—combining medicinal and materials applications—positions it as a versatile molecule with broad scientific interest.

The synthesis of 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one involves a multi-step process that typically begins with the preparation of intermediate heterocycles. Recent advancements in catalytic methods have enabled more efficient and scalable syntheses of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to streamline the construction of its complex aromatic framework. These developments not only improve yield but also reduce production costs, making it more accessible for large-scale applications.

From a structural perspective, the benzo[b]thieno[3,4-f][1,4]oxazepin core is characterized by fused aromatic rings with sulfur and oxygen atoms strategically positioned to influence electronic properties. The presence of a chlorine substituent at position 3 further modulates these properties, enhancing stability and reactivity depending on the application. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, revealing that the chlorine atom plays a crucial role in stabilizing excited states—a property that is particularly valuable in optoelectronic devices.

Looking ahead, ongoing research is focused on expanding the functionalization possibilities of 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one. Scientists are exploring various substitution patterns to tailor its properties for specific uses. For instance, introducing electron-donating or withdrawing groups could enhance its bioavailability or electronic conductivity. Additionally, efforts are underway to investigate its biocompatibility and toxicity profiles to better understand its suitability for biomedical applications.

In conclusion, 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one (CAS No. 70438-17-4) stands out as a versatile and multifaceted compound with significant potential across diverse scientific domains. Its unique structure enables it to serve as both a promising therapeutic agent and an innovative material for advanced technologies. As research continues to uncover new applications and optimize its synthesis methods, this compound is poised to make substantial contributions to both medicine and materials science.

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